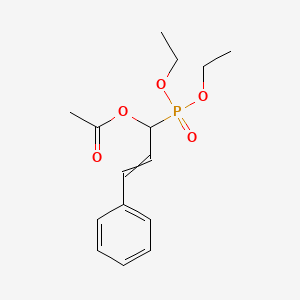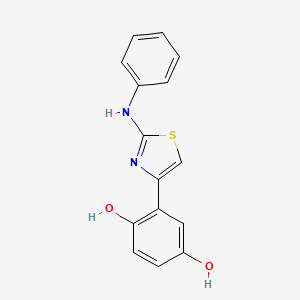
1-Undecylpyridin-1-ium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Undecylpyridin-1-ium nitrate is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound consists of a pyridinium ion with an undecyl chain and a nitrate counterion. Its unique structure imparts specific properties that make it valuable for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Undecylpyridin-1-ium nitrate can be synthesized through a quaternization reaction where pyridine is reacted with an undecyl halide (such as undecyl bromide) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or other separation techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:
- Mixing pyridine and undecyl halide in a solvent.
- Heating the mixture to facilitate the quaternization reaction.
- Adding nitric acid to form the nitrate salt.
- Purifying the product through filtration and recrystallization.
化学反応の分析
Types of Reactions: 1-Undecylpyridin-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrate ion to other nitrogen-containing species.
Substitution: The pyridinium ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Nucleophiles like amines or thiols can react with the pyridinium ring under mild conditions.
Major Products Formed:
Oxidation: Formation of pyridinium oxides.
Reduction: Formation of amines or other reduced nitrogen species.
Substitution: Formation of substituted pyridinium derivatives.
科学的研究の応用
1-Undecylpyridin-1-ium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in treating certain medical conditions due to its bioactive properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism by which 1-undecylpyridin-1-ium nitrate exerts its effects involves interactions with cellular membranes and proteins. The undecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function. The nitrate ion can participate in redox reactions, influencing cellular processes. Molecular targets include membrane proteins and enzymes involved in metabolic pathways.
類似化合物との比較
- 1-Decylpyridin-1-ium nitrate
- 1-Dodecylpyridin-1-ium nitrate
- 1-Tetradecylpyridin-1-ium nitrate
Comparison: 1-Undecylpyridin-1-ium nitrate is unique due to its specific chain length, which imparts distinct physicochemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity. This uniqueness makes it suitable for specific applications where other pyridinium salts may not be as effective.
特性
CAS番号 |
90265-09-1 |
|---|---|
分子式 |
C16H28N2O3 |
分子量 |
296.40 g/mol |
IUPAC名 |
1-undecylpyridin-1-ium;nitrate |
InChI |
InChI=1S/C16H28N.NO3/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17;2-1(3)4/h10,12-13,15-16H,2-9,11,14H2,1H3;/q+1;-1 |
InChIキー |
MREBOMPFSZGFPH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



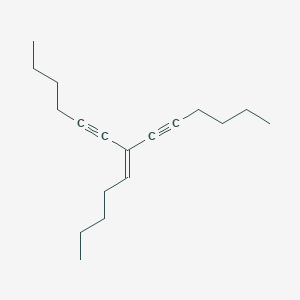
![2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14361215.png)
![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
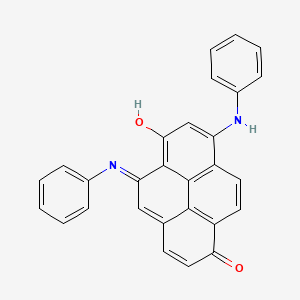
![3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B14361227.png)
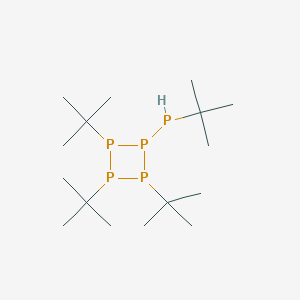
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)
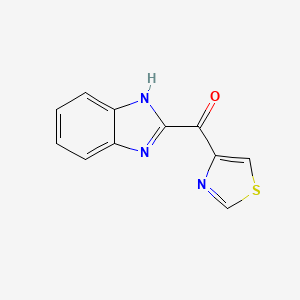
![[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol](/img/structure/B14361252.png)
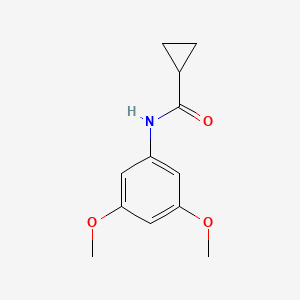
![2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14361262.png)
